molecular formula C17H17Cl2NO2 B5605197 N-(3-CHLORO-2-METHYLPHENYL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDE

Cat. No.: B5605197
M. Wt: 338.2 g/mol
InChI Key: SGKWYXNGEMJEEX-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative with the molecular formula C₁₇H₁₇Cl₂NO₂ and a molecular weight of 338.23 g/mol . Its structure features dual chloro substituents on aromatic rings: a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 4-chloro-3,5-dimethylphenoxy moiety linked via an ether bond. Key physicochemical properties include a high logP (5.49), indicating significant lipophilicity, and a polar surface area of 29.92 Ų, suggesting moderate solubility in aqueous environments . This compound’s steric and electronic profile positions it as a candidate for agrochemical or pharmaceutical applications, particularly in herbicidal or auxin-like activities.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-7-13(8-11(2)17(10)19)22-9-16(21)20-15-6-4-5-14(18)12(15)3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWYXNGEMJEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chloroacetamide Herbicides

Herbicides like alachlor (logP = 3.09) and pretilachlor (logP = 4.02) share the chloroacetamide core but differ in substituents (Table 2). Alachlor’s 2,6-diethylphenyl group and methoxymethyl chain enhance soil mobility, whereas the target compound’s bulky aromatic groups may reduce leaching but increase environmental persistence due to higher logP (5.49) .

Table 2. Comparison with Chloroacetamide Herbicides

Compound Substituent (Acetamide) logP Application
Target Compound 3-Chloro-2-methylphenyl 5.49 Potential herbicidal
Alachlor 2,6-Diethylphenyl 3.09 Broadleaf weed control
Pretilachlor 2,6-Diethylphenyl + propoxy 4.02 Rice field weeds

Benzothiazole-Based Acetamides

Benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () replace the phenoxy group with a benzothiazole ring. herbicidal) .

Key Research Findings

  • Auxin-like Activity: Structural optimization of the phenoxy group (e.g., 4-chloro-3,5-dimethyl in compound 602) enhances receptor binding compared to simpler chloro-substituted analogs .
  • Herbicidal Potential: The target compound’s high logP suggests greater membrane permeability than alachlor but may require formulation adjustments to mitigate soil adsorption .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) improve stability but may limit interaction with certain enzyme active sites.

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